molecular formula C23H23N5O3 B2505979 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 852451-45-7

2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2505979
CAS No.: 852451-45-7
M. Wt: 417.469
InChI Key: QWKCWPFTYWDSPI-UHFFFAOYSA-N
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Description

2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide is a synthetic small molecule based on the pyrazolo[3,4-d]pyrimidine scaffold, a structure known for its significant relevance in medicinal chemistry research . This compound features a 3,4-dimethylphenyl group at the 1-position and a 2-ethoxyphenylacetamide moiety at the 5-position of the core heterocyclic system. The pyrazolo[3,4-d]pyrimidine core is a nitrogen-bridged heterocycle that is isosteric with purines, making it a compound of interest for investigating a range of biological targets . While the specific biological profile of this analog is not yet fully characterized, its structural features suggest potential as a key intermediate or candidate for developing kinase inhibitors or other targeted therapeutic agents. Research into similar 1-(3,4-dimethylphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives highlights the ongoing interest in this chemical space for exploring new pharmacological activities . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to handle this material with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-4-31-20-8-6-5-7-19(20)26-21(29)13-27-14-24-22-18(23(27)30)12-25-28(22)17-10-9-15(2)16(3)11-17/h5-12,14H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKCWPFTYWDSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with 2-ethoxyphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a valuable candidate for further research:

Anticancer Activity

Research indicates that this compound has potent cytotoxic effects against various cancer cell lines. Key findings include:

  • Mechanism of Action : It primarily induces apoptosis in cancer cells through the activation of caspases and inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have shown IC50 values as low as 0.39 μM against MCF-7 breast cancer cells.

Anti-inflammatory Properties

The compound also demonstrates significant anti-inflammatory effects:

  • Inhibition of COX Enzymes : It inhibits cyclooxygenase (COX) enzymes involved in inflammation, showing efficacy comparable to established anti-inflammatory drugs like diclofenac.

Antioxidant Activity

Additionally, the compound has been noted for its antioxidant properties, which may contribute to its overall therapeutic potential.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anticancer Study : A study conducted on pyrazolo[3,4-d]pyrimidine derivatives indicated that certain compounds significantly inhibited cell growth in MCF-7 cells while sparing non-cancerous cells.
  • Anti-inflammatory Research : Research by Sivaramakarthikeyan et al. demonstrated that para-nitrophenyl derivatives linked to pyrazole conjugates exhibited remarkable anti-inflammatory effects comparable to established treatments.

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis; inhibits CDKs; potent against MCF-7 cells
Anti-inflammatoryInhibits COX enzymes; reduces swelling and pain in inflammatory models
AntioxidantExhibits antioxidant properties contributing to therapeutic potential

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are crucial for the G1 to S phase transition in the cell cycle .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name / ID Core Structure R1 (N1 Position) R2 (C5 Position) Molecular Formula Molecular Weight Key Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3,4-Dimethylphenyl N-(2-ethoxyphenyl)acetamide C23H23N5O3* ~421.5* High lipophilicity; ethoxy H-bond potential
N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 3,4-Dimethylphenyl N-(4-methoxyphenyl)acetamide C22H21N5O3 403.4 Methoxy group increases polarity vs. ethoxy
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl N-(2-trifluoromethylphenyl)acetamide C20H14F4N6O2 446.36 Electron-withdrawing F/CF3 groups; reduced solubility
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Methylbenzyl 2,4-Dichlorophenoxyethyl chain C24H22Cl2N6O3 537.37 Chlorine atoms enhance electronegativity; bulky side chain

*Estimated based on structural similarity to .

Key Observations:
  • Lipophilicity : The target compound’s 3,4-dimethylphenyl and ethoxy groups likely confer higher lipophilicity than the methoxy analog but lower than the trifluoromethyl-containing compound .
  • Electronic Effects : The ethoxy group (electron-donating) contrasts with the electron-withdrawing fluorine and trifluoromethyl groups in , which may alter binding interactions in biological targets.

Biological Activity

The compound 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21_{21}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 378.43 g/mol
  • CAS Number : 894992-65-5

Biological Activities

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Pyrazolo[3,4-d]pyrimidines have been identified as potential inhibitors of various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications to the pyrazole core can enhance anticancer efficacy against specific targets such as Polo-like kinase 1 (Plk1) .
  • Anti-inflammatory Properties : Compounds within this class have demonstrated significant anti-inflammatory effects. A study highlighted that certain derivatives exhibited IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac .
  • Antioxidant Activity : The antioxidant potential of pyrazolo[3,4-d]pyrimidines has been explored, showing protective effects against oxidative stress in cellular models .
  • Antimicrobial Effects : Some derivatives have shown promising antibacterial and antifungal activities, indicating their potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of Plk1; cytotoxicity in cancer cells
Anti-inflammatoryIC50_{50} values comparable to diclofenac
AntioxidantProtective effects against oxidative stress
AntimicrobialEffective against various bacterial strains

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of a series of pyrazolo[3,4-d]pyrimidine derivatives. Among them, one derivative showed over 80% inhibition in human breast cancer cell lines at a concentration of 10 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory diseases, a derivative exhibited significant inhibition of COX-2 enzyme activity with an IC50_{50} value of 60 µg/mL. This suggests potential therapeutic applications in conditions like arthritis and other inflammatory disorders.

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